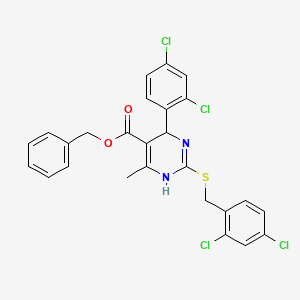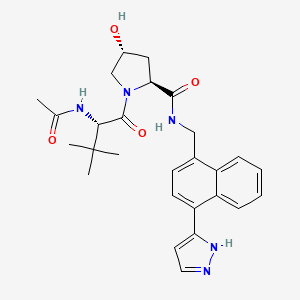
CDO1 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDO1 degrader-1 is a small molecule that functions as a molecular glue degrader targeting cysteine dioxygenase 1 (CDO1). This compound recruits CDO1 to the Von Hippel-Lindau (VHL) E3 ligase complex, leading to its selective degradation. The degradation of CDO1 has significant implications in various biological processes, including cancer cell survival and adaptation to hypoxia .
Vorbereitungsmethoden
The synthesis of CDO1 degrader-1 involves several steps, including the identification of a small molecule that binds to the HIF1-α binding pocket on pVHL. This binding recruits CDO1 into the VHL-cullin-ring E3 ligase complex, leading to its degradation. The synthetic route typically involves protein arrays, mutagenesis, and protein-protein docking coupled with molecular dynamics-based solvation analysis . Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
CDO1 degrader-1 primarily undergoes reactions that facilitate its binding to the VHL E3 ligase complex. These reactions include:
Oxidation: The compound may undergo oxidation to enhance its binding affinity.
Reduction: Reduction reactions can modify the compound’s structure to improve its stability.
Substitution: Substitution reactions are used to introduce functional groups that enhance the compound’s efficacy. Common reagents used in these reactions include proline-hydroxylated HIF1-α, mutagenesis agents, and molecular dynamics-based solvation analysis tools. .
Wissenschaftliche Forschungsanwendungen
CDO1 degrader-1 has several scientific research applications:
Chemistry: It is used as a chemical probe to study protein degradation mechanisms.
Biology: The compound helps in understanding the role of CDO1 in cellular processes such as apoptosis and ferroptosis.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in targeting cancer cells that exhibit altered CDO1 function.
Industry: The compound is used in the development of targeted protein degradation technologies, which have applications in drug discovery and development
Wirkmechanismus
CDO1 degrader-1 exerts its effects by directly recruiting CDO1 to the VHL E3 ligase complex. This recruitment leads to the polyubiquitination and subsequent degradation of CDO1. The molecular targets involved include the HIF1-α binding pocket on pVHL and the composite surface formed by multiple discontiguous regions of CDO1. This mechanism presents a new avenue for targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
CDO1 degrader-1 is unique compared to other similar compounds due to its specific targeting of CDO1 and its ability to recruit it to the VHL E3 ligase complex. Similar compounds include:
PROTACs: These are bifunctional molecules that link a target protein to an E3 ligase, leading to its degradation. .
Other Molecular Glues: Compounds that function similarly by recruiting target proteins to E3 ligases, but they may target different proteins or use different ligase complexes
Eigenschaften
Molekularformel |
C27H33N5O4 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1 |
InChI-Schlüssel |
SURFMMPUSCEGRF-PUZWTLIVSA-N |
Isomerische SMILES |
CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)
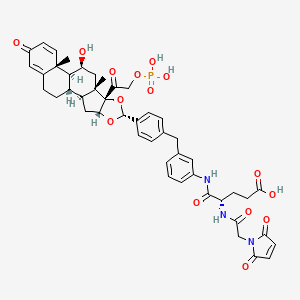

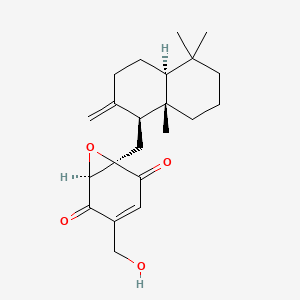
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
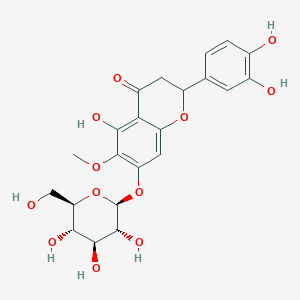
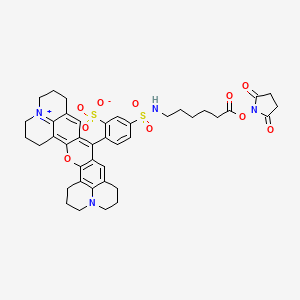
![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
